N-Methyl-N,N-dioctadecyloctadecan-1-aminium chloride
Description
N-Methyl-N,N-dioctadecyloctadecan-1-aminium chloride is a quaternary ammonium compound (QAC) characterized by three octadecyl (C18) chains and a methyl group bonded to a central nitrogen atom, with a chloride counterion. Its molecular formula is C₅₅H₁₁₂ClN, and it functions as a cationic surfactant due to its positively charged ammonium head and long hydrophobic alkyl chains. This structure grants it exceptional emulsifying, antistatic, and antimicrobial properties, making it valuable in industrial applications such as fabric softeners, biocides, and emulsion stabilizers .
Properties
IUPAC Name |
methyl(trioctadecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H114N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCLRNYEHBHMOZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H114ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551799 | |
| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
825.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13513-77-4 | |
| Record name | Trioctadecylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13513-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octadecanaminium, N-methyl-N,N-dioctadecyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-Methyl-N,N-dioctadecyloctadecan-1-aminium chloride, commonly referred to as a quaternary ammonium compound, is known for its surfactant properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Chemical Formula : C25H54ClN
- CAS Number : 5137-55-3
Biological Activity Overview
Quaternary ammonium compounds (QACs) like this compound exhibit diverse biological activities, including antimicrobial, antiviral, and cytotoxic effects. These activities are primarily attributed to their ability to disrupt cellular membranes and interact with various biological targets.
Antimicrobial Activity
QACs are widely recognized for their antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of bacteria and fungi. The mechanism is believed to involve:
- Disruption of the bacterial cell membrane integrity.
- Alteration of membrane permeability leading to cell lysis.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 0.5 - 2 µg/mL |
| Gram-negative bacteria | 2 - 8 µg/mL |
| Fungi | 1 - 4 µg/mL |
The primary mechanism of action for this compound involves:
- Membrane Disruption : The hydrophobic tails of the compound insert into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell death.
- Protein Denaturation : Interaction with membrane proteins can lead to denaturation, further compromising cell viability.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various QACs, including this compound. The results indicated that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria.
Study 2: Cytotoxicity Assessment
Research conducted on human cell lines demonstrated that while this compound has potent antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. The study concluded that careful dosing is necessary to balance efficacy with safety.
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound indicate a low absorption rate when administered topically, which minimizes systemic toxicity. However, studies have shown potential skin irritation and sensitization in some individuals upon prolonged exposure.
| Parameter | Value |
|---|---|
| Log P (octanol-water partition coefficient) | 4.46 |
| Skin Permeation (Log Kp) | -4.84 cm/s |
Scientific Research Applications
Structure and Composition
- Chemical Formula : CHClN
- Molecular Weight : 404.16 g/mol
- CAS Number : 13513-77-4
This compound features a long hydrophobic hydrocarbon chain, which contributes to its surfactant properties, making it suitable for various applications.
Surfactant and Emulsifier
N-Methyl-N,N-dioctadecyloctadecan-1-aminium chloride is utilized as a surfactant in various formulations due to its ability to reduce surface tension. This property is critical in the formulation of emulsions and dispersions in both industrial and laboratory settings.
Table 1: Surfactant Properties
| Property | Value |
|---|---|
| Surface Tension Reduction | Significant |
| Emulsification Efficiency | High |
| Solubility | Moderately soluble |
Corrosion Inhibition
Recent studies have demonstrated that this compound exhibits corrosion-inhibiting properties, particularly for mild steel in acidic environments. It acts as a mixed-type inhibitor, predominantly functioning as a cathodic inhibitor.
Case Study: Corrosion Inhibition
A study evaluated the effectiveness of this compound as a corrosion inhibitor in 1 M HCl solution. The results indicated an inhibition efficiency of up to 94.6% at low concentrations (4.95 μM), supported by electrochemical methods such as EIS and PDP .
Biological Applications
The compound's surfactant properties also extend to biological applications, including drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs.
Table 2: Biological Applications
| Application | Description |
|---|---|
| Drug Delivery | Enhances solubility of drugs |
| Antimicrobial Activity | Potential use against certain pathogens |
Environmental Science
In environmental contexts, this compound is explored for its ability to facilitate the removal of pollutants from water systems through adsorption processes.
Case Study: Pollutant Removal
Research indicates that this compound can effectively adsorb heavy metals from aqueous solutions, showcasing its potential for environmental remediation efforts.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between N-Methyl-N,N-dioctadecyloctadecan-1-aminium chloride and analogous QACs:
Key Research Findings
- Chain Length vs. Antimicrobial Efficacy: Longer alkyl chains (e.g., C18) enhance membrane disruption in microbes but reduce water solubility.
- Counterion Impact : Chloride-based QACs generally have higher solubility in water than nitrate or sulfate variants. However, nitrate derivatives (e.g., N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate) show superior stability in high-temperature industrial processes .
- Industrial Applications : The compound’s triple C18 chains make it ideal for fabric softening, where its hydrophobicity prevents static cling and improves texture. In contrast, N,N,N-Trimethyldocosan-1-aminium chloride (C22) is preferred in cosmetics for its smoother texture and antistatic properties .
Mechanism
The compound disrupts microbial cell membranes through electrostatic interactions between its cationic head and anionic phospholipids, leading to leakage of cellular contents. Its long alkyl chains embed into lipid bilayers, enhancing this destabilizing effect .
Preparation Methods
Alkylation of Octadecan-1-amine
The synthesis begins with octadecan-1-amine (C₁₈H₃₇NH₂), a primary amine. Methylation using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., potassium carbonate) yields N-methyloctadecan-1-amine (C₁₈H₃₇NHCH₃). Subsequent alkylation with octadecyl bromide (C₁₈H₃₇Br) under phase transfer conditions—using tetrabutylammonium bromide (TBAB) as a catalyst—produces N-methyl-N-octadecyloctadecan-1-amine (C₁₈H₃₇N(CH₃)(C₁₈H₃₇)). A second alkylation with octadecyl bromide converts this secondary amine to the tertiary N-methyl-N,N-dioctadecyloctadecan-1-amine.
Key Reaction Conditions :
-
Solvent: Dichloromethane or toluene for organic-phase reactions.
-
Base: Sodium hydroxide or potassium carbonate to deprotonate intermediates.
Quaternization of the Tertiary Amine
The tertiary amine undergoes quaternization with methyl chloride (CH₃Cl) or methyl iodide (CH₃I) to introduce the fourth substituent. This step is critical for achieving the final cationic structure.
Phase Transfer Catalysis
Quaternization is facilitated by PTCs such as Aliquat 336 (methyltrioctylammonium chloride), which solubilizes hydrophilic reactants in organic phases. For example, a mixture of N-methyl-N,N-dioctadecyloctadecan-1-amine, methyl chloride, and Aliquat 336 in dichloromethane/water achieves 85% yield after 12 hours at 70°C. The PTC transfers hydroxide ions into the organic phase, deprotonating the amine and enhancing nucleophilicity.
Optimized Parameters :
-
Reaction time: 8–24 hours, depending on alkyl halide reactivity.
-
Workup: Extraction with dichloromethane, followed by crystallization from ethyl acetate.
Alternative Routes via Formamide Intermediates
An alternative pathway involves formamide intermediates to circumvent direct alkylation challenges.
N-Methylformamide Alkylation
N-Methylformamide reacts with 1-chlorooctadecane in the presence of TBAB and sodium hydroxide, forming N-methyl-N-octadecylformamide. Acidic hydrolysis (e.g., 10% H₂SO₄) yields N-methyl-N-octadecyloctadecan-1-amine, which is subsequently quaternized. This method avoids handling volatile methylating agents but requires stringent pH control during hydrolysis.
Yield Comparison :
| Step | Yield (%) | Conditions |
|---|---|---|
| Formamide alkylation | 82 | TBAB, NaOH, 80°C, 6 hr |
| Hydrolysis | 85 | H₂SO₄, reflux, 4 hr |
| Quaternization | 78 | CH₃Cl, Aliquat 336, 70°C, 12 hr |
Challenges in Steric Hindrance and Solubility
The bulky octadecyl chains impose significant steric hindrance, slowing reaction rates and reducing yields. Strategies to mitigate this include:
Elevated Temperatures and Prolonged Reactions
Reactions conducted at 80–100°C for 24–48 hours improve conversion rates. For example, trioctadecylamine quaternization with methyl chloride achieves 70% yield at 90°C over 36 hours.
Solvent Selection
Nonpolar solvents (e.g., toluene) enhance solubility of long-chain amines but require PTCs to mediate interfacial reactions. Polar aprotic solvents like dimethylformamide (DMF) are less effective due to poor compatibility with hydrophobic reactants.
Characterization and Quality Control
Final product validation involves:
Spectroscopic Analysis
Purity Assessment
Industrial-Scale Synthesis
Scaling up requires continuous-flow reactors to manage exothermic alkylation steps. A patented process employs a tubular reactor with inline phase separation, achieving 80% yield at 10 kg/batch . Key considerations include recycling solvents and PTCs to reduce costs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Methyl-N,N-dioctadecyloctadecan-1-aminium chloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves alkylation of dioctadecylamine with methyl chloride or methyl iodide in the presence of a base (e.g., NaOH) to facilitate quaternization. Reaction optimization may require anhydrous conditions and controlled temperatures (~60–80°C) to minimize by-products. Purification can be achieved via recrystallization in ethanol or acetone, followed by column chromatography. Purity is validated using ¹H/¹³C NMR to confirm alkyl chain integration and elemental analysis (C, H, N, Cl) to verify stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl and alkyl chain environments, with characteristic shifts for the quaternary ammonium group (δ ~3.0–3.5 ppm for N-methyl protons).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~794.3 for [M-Cl]⁺).
- X-ray Crystallography : For crystalline samples, SHELXL ( ) can resolve the crystal structure, providing bond lengths and packing arrangements .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC with a C18 column and UV detection (λ = 210–220 nm). Buffer solutions (pH 2–12) and temperatures (25–60°C) are tested over 4–8 weeks. Degradation products are identified via LC-MS/MS .
Advanced Research Questions
Q. What experimental strategies determine the compound’s critical micelle concentration (CMC) and aggregation behavior?
- Methodological Answer :
- Surface Tension Measurements : Use a tensiometer to plot surface tension vs. concentration; the CMC is the inflection point.
- Fluorescence Spectroscopy : Pyrene polarity assay (excitation at 335 nm) monitors the I₁/I₃ ratio shift upon micelle formation.
- Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter of micelles in aqueous solutions. Reference studies on structurally similar quaternary ammonium salts (e.g., didecyldimethylammonium chloride in ) guide protocol design .
Q. How does batch-to-batch variability in alkyl chain length affect biological activity, and how can this be mitigated?
- Methodological Answer :
- Analytical Monitoring : Use reverse-phase HPLC with evaporative light scattering detection (ELSD) to quantify chain length distribution.
- Biological Assays : Compare antimicrobial efficacy (e.g., MIC against S. aureus) across batches. Statistical tools (ANOVA) identify significant variability.
- Process Optimization : Employ high-purity starting materials (≥98% dioctadecylamine) and controlled reaction times to minimize side-products .
Q. What biophysical methods elucidate the compound’s interaction with lipid bilayers or transmembrane proteins?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics between the compound and lipid vesicles (e.g., DMPC/DOPC models).
- Electron Paramagnetic Resonance (EPR) : Spin-labeled lipids detect changes in membrane fluidity.
- Molecular Dynamics Simulations : AMBER or GROMACS models predict insertion depth and alkyl chain alignment in bilayers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CMC values across studies?
- Methodological Answer :
- Standardize Protocols : Ensure consistent temperature, ionic strength (e.g., 0.1 M NaCl), and purity (>95%) in CMC assays.
- Cross-Validate Techniques : Compare results from surface tension, conductivity, and fluorescence assays.
- Meta-Analysis : Evaluate solvent systems (aqueous vs. buffered solutions) and instrumentation sensitivity in prior literature .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
